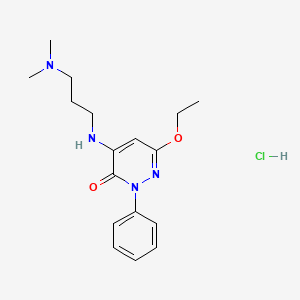
N~1~-Tetradecylbutane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-Tetradecylbutane-1,4-diamine is an organic compound that belongs to the class of diamines It consists of a butane backbone with two amino groups attached at the 1 and 4 positions, and a tetradecyl chain attached to the nitrogen atom at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Tetradecylbutane-1,4-diamine can be achieved through several methods. One common approach involves the reaction of 1,4-dibromobutane with tetradecylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by the amino groups from tetradecylamine.
Industrial Production Methods
In an industrial setting, the production of N1-Tetradecylbutane-1,4-diamine may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-Tetradecylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of N1-Tetradecylbutane-1,4-diamine.
Reduction: Secondary amines with reduced nitrogen functionality.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N~1~-Tetradecylbutane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of N1-Tetradecylbutane-1,4-diamine involves its interaction with biological membranes and proteins. The long tetradecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity. Additionally, the amino groups can form hydrogen bonds with protein residues, affecting protein function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediamine: A simpler diamine with a shorter carbon chain.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A derivative with methyl groups attached to the nitrogen atoms.
Hexamethylenediamine: A diamine with a six-carbon backbone.
Uniqueness
N~1~-Tetradecylbutane-1,4-diamine is unique due to its long tetradecyl chain, which imparts distinct physicochemical properties compared to shorter-chain diamines. This long chain enhances its ability to interact with lipid membranes and hydrophobic environments, making it valuable in applications requiring amphiphilic properties.
Eigenschaften
CAS-Nummer |
53832-34-1 |
|---|---|
Molekularformel |
C18H40N2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
N'-tetradecylbutane-1,4-diamine |
InChI |
InChI=1S/C18H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19/h20H,2-19H2,1H3 |
InChI-Schlüssel |
BCTYVVCXDNPDLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCNCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)
